molecular formula C12H8Cl2Te2 B14498857 Bis(3-chlorophenyl)ditellane CAS No. 65082-24-8

Bis(3-chlorophenyl)ditellane

Cat. No.: B14498857
CAS No.: 65082-24-8
M. Wt: 478.3 g/mol
InChI Key: JRGPANIBDVQWCC-UHFFFAOYSA-N
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Description

Bis(3-chlorophenyl)ditellane is an organotellurium compound characterized by the presence of two 3-chlorophenyl groups attached to a ditellurium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)ditellane typically involves the reaction of 3-chlorophenylmagnesium bromide with tellurium tetrachloride. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

2C6H4ClMgBr+TeCl4(C6H4Cl)2Te2+2MgBrCl2 \text{C}_6\text{H}_4\text{ClMgBr} + \text{TeCl}_4 \rightarrow (\text{C}_6\text{H}_4\text{Cl})_2\text{Te}_2 + 2 \text{MgBrCl} 2C6​H4​ClMgBr+TeCl4​→(C6​H4​Cl)2​Te2​+2MgBrCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.

Chemical Reactions Analysis

Types of Reactions: Bis(3-chlorophenyl)ditellane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: It can be reduced to form tellurium-containing anions.

    Substitution: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Formation of tellurium dioxide (TeO2).

    Reduction: Formation of tellurium anions.

    Substitution: Formation of various substituted tellurium compounds.

Scientific Research Applications

Bis(3-chlorophenyl)ditellane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and use in drug development.

    Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of bis(3-chlorophenyl)ditellane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, leading to its diverse chemical behavior.

Comparison with Similar Compounds

    Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.

    Bis(4-methylphenyl)ditellane: A related compound with different substituents on the phenyl rings.

Uniqueness: Bis(3-chlorophenyl)ditellane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The chlorine atoms can participate in additional chemical reactions, providing further functionalization opportunities.

Properties

CAS No.

65082-24-8

Molecular Formula

C12H8Cl2Te2

Molecular Weight

478.3 g/mol

IUPAC Name

1-chloro-3-[(3-chlorophenyl)ditellanyl]benzene

InChI

InChI=1S/C12H8Cl2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H

InChI Key

JRGPANIBDVQWCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)Cl)Cl

Origin of Product

United States

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